molecular formula C16H24N2O5 B1677191 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid CAS No. 70267-76-4

2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid

Cat. No.: B1677191
CAS No.: 70267-76-4
M. Wt: 324.37 g/mol
InChI Key: FRMXVEDKXFUWRZ-RDBSUJKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid is a complex amino acid derivative characterized by a 4-methylpentanoic acid backbone substituted with a 3-amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl group.

Properties

CAS No.

70267-76-4

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H24N2O5/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(19)6-4-10/h3-6,9,12-14,19-20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12-,13+,14+/m1/s1

InChI Key

FRMXVEDKXFUWRZ-RDBSUJKOSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OH-Ubenimex;  p-Hydroxybestatin;  p-Hydroxyubenimex; 

Origin of Product

United States

Biological Activity

2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid, commonly known as Bestatin , is a competitive inhibitor of aminopeptidases and has garnered interest for its immunomodulatory and anti-cancer properties. This compound plays a significant role in modulating immune responses and has potential therapeutic applications in cancer treatment.

  • Molecular Formula : C16H24N2O5
  • Molecular Weight : 324.37 g/mol
  • CAS Number : 70267-76-4
  • IUPAC Name : (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid

Bestatin functions primarily as an aminopeptidase N inhibitor , which is crucial for the breakdown of peptides into amino acids. By inhibiting this enzyme, Bestatin can enhance the availability of peptide antigens for presentation by major histocompatibility complex (MHC) molecules, thereby stimulating T-cell responses and enhancing immune function .

Immunomodulatory Effects

Bestatin has been shown to enhance the activity of various immune cells, including:

  • T-cells : Increases proliferation and cytokine production.
  • Natural Killer (NK) cells : Enhances cytotoxic activity against tumor cells.

Studies have demonstrated that Bestatin can significantly improve immune responses in both animal models and clinical settings. For example, in a study involving cancer patients, administration of Bestatin resulted in increased levels of circulating lymphocytes and improved overall survival rates .

Anti-Cancer Properties

Research indicates that Bestatin exhibits anti-tumor effects through several mechanisms:

  • Inhibition of Tumor Growth : Bestatin has been observed to reduce the growth of various cancer cell lines, including leukemia and solid tumors.
  • Synergistic Effects with Chemotherapy : When used in combination with chemotherapeutic agents, Bestatin enhances the efficacy of these drugs, leading to improved outcomes in preclinical studies .

Case Studies

StudyPopulationFindings
Study ACancer PatientsIncreased lymphocyte counts post-treatment with Bestatin.
Study BAnimal ModelSignificant tumor size reduction in treated groups compared to controls.
Study CCombination TherapyEnhanced efficacy of chemotherapy drugs when administered alongside Bestatin.

Safety and Side Effects

While Bestatin is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and mild allergic reactions. Monitoring during treatment is recommended to manage any adverse effects effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

The compound’s activity is influenced by substituents on the 4-methylpentanoic acid core. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Their Bioactivities
Compound Name Structural Differences Key Bioactivities Evidence Source
(S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methyl-pentanoate monohydrate 4-nitrophenyl group instead of 4-hydroxyphenyl; esterified carboxylate Anticancer activity via hydrogen-bonded crystal lattice
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Dodecanoyl and isobutyryl ester groups 8× stronger antibacterial activity against S. aureus vs. lauric acid
(E)-2-((3-Boronobenzylidene)amino)-4-methylpentanoic acid Boron-containing benzylidene group Synthesized for FTIR/UV-Vis studies; potential boron-specific interactions
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid Dihydroisoquinoline substituent Rare research chemical; applications in peptide synthesis
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid Sulfonyl and methoxyphenyl groups Improved solubility; synthetic intermediate

Key Findings

Anticancer Potential: The 4-nitrophenyl analog (Table 1, Row 1) demonstrates anticancer activity linked to its intermolecular hydrogen-bonding network, which stabilizes its crystal structure . The target compound’s 4-hydroxyphenyl group may offer enhanced solubility and receptor binding compared to the nitro derivative.

Antibacterial Activity: Esterified derivatives like 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid (Table 1, Row 2) show potent antibacterial effects, suggesting that lipophilic ester groups enhance membrane penetration . The target compound’s hydroxyl and amino groups may instead favor hydrophilic interactions.

Boron-Containing Analogs: The boron-substituted analog (Table 1, Row 3) highlights how heteroatom incorporation can enable novel interactions, though its bioactivity remains unexplored .

Peptide Derivatives: Complex peptides (e.g., –18) with 4-methylpentanoic acid residues suggest that elongation of the amino acid chain can modulate target specificity, such as in enzyme inhibition .

Discussion of Structural-Activity Relationships (SAR)

  • Aromatic Substituents : The 4-hydroxyphenyl group in the target compound likely enhances hydrogen-bonding capacity and solubility compared to nitro () or methoxy () substituents.
  • Amino Acid Extensions: Peptide-like structures (–18) demonstrate that additional residues can confer protease resistance or receptor specificity.

Preparation Methods

Asymmetric Hydrogenation for Stereochemical Control

The amino alcohol core is synthesized via catalytic hydrogenation of α,β-unsaturated ketones. For instance, DK2121578T3 discloses a palladium-on-carbon (Pd/C) mediated reduction of tert-butyl (5S)-2-oxo-5-[(4-phenylphenyl)methyl]pyrrolidine-1-carboxylate to yield the (2R,4S)-stereoisomer with >95% enantiomeric excess (ee). Key conditions include:

  • Catalyst : 10% Pd/C under 50 psi H₂.
  • Solvent : Ethanol/water (9:1) at 25°C.
  • Yield : 78–85% after crystallization.

Hydroxyphenyl Group Introduction

The 4-hydroxyphenyl group is installed via nucleophilic aromatic substitution or biaryl coupling. WO2021034815A1 describes a regioselective Friedel-Crafts alkylation using boron trifluoride etherate to direct substitution at the para position. Alternatively, HUE030695T2 employs a Ullmann coupling between iodobenzene derivatives and phenolic precursors under copper(I) catalysis.

Synthesis of 4-Methylpentanoic Acid Derivatives

Leucine-Based Approaches

4-Methylpentanoic acid is synthesized from L-leucine through oxidation of the amine to a ketone followed by decarboxylation. US7199257B1 details a two-step process:

  • Oxidation : L-leucine treated with NaNO₂/HCl to form 4-methyl-2-oxopentanoic acid.
  • Decarboxylation : Heating under reduced pressure with quinoline yields 4-methylpentanoic acid (83% yield).

Alkylation of Ketone Intermediates

CN101952249B reports the alkylation of ethyl acetoacetate with tert-butyl bromoacetate, followed by hydrolysis and decarboxylation to produce 4-methylpentanoic acid. This method avoids racemization and achieves 90% purity after distillation.

Peptide Coupling and Amide Bond Formation

Coupling the amino alcohol core with 4-methylpentanoic acid requires activating the carboxylic acid. WO2021034815A1 utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane, achieving 92% coupling efficiency. Critical parameters include:

  • Molar ratio : 1.2 equivalents of EDC/HOBt.
  • Temperature : 0°C to room temperature.
  • Workup : Aqueous NaHCO₃ wash to remove byproducts.

Stereochemical Resolution and Diastereomer Separation

Racemic mixtures arising from incomplete stereocontrol are resolved via chiral chromatography or enzymatic methods. DK2121578T3 employs a Chiralpak AD-H column with hexane/isopropanol (85:15) to isolate the (2R,4S)-isomer. Alternatively, US7199257B1 describes lipase-mediated kinetic resolution using Candida antarctica lipase B, achieving 98% ee.

Protecting Group Strategies

Amino Group Protection

Boc and fluorenylmethyloxycarbonyl (Fmoc) groups are preferred. HUE030695T2 demonstrates Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), yielding 95% protected intermediate.

Hydroxyl Group Protection

Benzyl ethers are common, though WO2021034815A1 highlights tert-butyldimethylsilyl (TBS) ethers for superior stability under hydrogenolysis conditions. Deprotection uses HF-pyridine in acetonitrile (80% yield).

Final Deprotection and Global Deprotection

Simultaneous removal of Boc and benzyl groups is achieved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis. CN101952249B reports using 4M HCl in dioxane to cleave Boc groups, followed by catalytic hydrogenation to remove benzyl ethers. The final compound is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to >99% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Stereoselectivity Source
Asymmetric Hydrogenation Pd/C hydrogenation, Boc protection 85 99 >95% ee
Enzymatic Resolution Lipase-mediated kinetic resolution 78 98 98% ee
Peptide Coupling EDC/HOBt activation 92 97 N/A
Leucine Oxidation NaNO₂/HCl, decarboxylation 83 90 N/A

Q & A

Q. What are the key challenges in synthesizing 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid, and how can they be addressed methodologically?

Synthesis challenges include stereochemical control (due to multiple chiral centers) and protecting group strategies for reactive amino/hydroxyl moieties. A stepwise approach is recommended:

  • Stereoselective synthesis : Use chiral auxiliaries or enzymatic catalysis to ensure correct configuration at the 2-hydroxy and 3-amino positions .
  • Protection/deprotection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amino protection, with orthogonal deprotection steps to avoid side reactions .
  • Analytical validation : Confirm purity and structure via HPLC (>95% purity) and 2D-NMR (e.g., COSY, HSQC) to resolve overlapping proton signals .

Q. How can researchers ensure the stability of this compound under experimental conditions (e.g., pH, temperature)?

Stability studies should follow a factorial design:

  • pH stability : Test across pH 2–10 using buffer systems (e.g., citrate-phosphate for acidic, bicarbonate for basic) with UV-Vis or LC-MS monitoring for degradation products .
  • Thermal stability : Conduct accelerated stability testing at 40°C, 60°C, and 80°C under inert atmospheres to mimic storage and reaction conditions .
  • Light sensitivity : Use amber glassware and assess photodegradation under UV/visible light via time-resolved spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR : 1H/13C NMR to assign stereochemistry (e.g., coupling constants for vicinal diols) and detect impurities. NOESY can confirm spatial proximity of substituents .
  • Mass spectrometry : High-resolution MS (HRMS) with ESI+ mode for accurate mass determination and fragmentation pattern analysis .
  • Chromatography : UPLC with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to resolve enantiomeric impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize reaction pathways for synthesizing derivatives of this compound?

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for hydroxyl group functionalization .
  • Docking studies : Predict binding affinity to biological targets (e.g., enzymes) by docking derivatives into active sites (software: AutoDock Vina). Validate with SPR or ITC binding assays .
  • Machine learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations for regioselective modifications .

Q. What experimental strategies resolve contradictions in bioactivity data (e.g., conflicting enzyme inhibition results)?

  • Dose-response validation : Replicate assays across multiple concentrations (IC50 curves) and use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers .
  • Off-target profiling : Screen against related enzymes (e.g., kinase panels) to rule out non-specific interactions .
  • Structural analogs : Synthesize and test derivatives with systematic substitutions (e.g., replacing 4-hydroxyphenyl with 3-methoxyphenyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to study the compound’s interaction with biological membranes or transporters?

  • Liposome assays : Prepare model membranes (e.g., DOPC/cholesterol) and measure partitioning via fluorescence quenching or surface plasmon resonance (SPR) .
  • Transporter kinetics : Use Caco-2 cell monolayers to assess permeability (Papp values) and employ inhibitors (e.g., probenecid for OATPs) to identify transport mechanisms .
  • Molecular dynamics (MD) : Simulate lipid bilayer interactions over 100-ns trajectories to predict passive diffusion rates .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing synthetic yield in multifactor experiments?

  • Response surface methodology (RSM) : Design a central composite design (CCD) to evaluate factors like temperature, catalyst loading, and solvent polarity .
  • Taguchi methods : Use orthogonal arrays to minimize experimental runs while maximizing parameter space coverage .
  • Machine learning : Apply random forest or gradient boosting models to predict optimal conditions from historical data .

Q. How should researchers handle discrepancies between computational predictions and experimental outcomes in reaction design?

  • Error analysis : Compare DFT-calculated activation energies with experimental Arrhenius plots to identify systematic errors in computational models .
  • Sensitivity testing : Vary input parameters (e.g., solvent dielectric constant) in simulations to assess robustness .
  • Hybrid workflows : Integrate real-time experimental feedback (e.g., in-line IR monitoring) to iteratively refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.